

Sophorose: A Technical Guide to a Versatile Disaccharide

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Compound of Interest

Compound Name: Sophorose

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Abstract

Sophorose, a disaccharide composed of two glucose units linked by a distinctive β -1,2-glycosidic bond, has garnered significant attention in various scientific and industrial fields.^[1] Initially isolated from the pods of *Sophora japonica*, this carbohydrate is a key component of sophorolipids, which are biosurfactants produced by yeasts such as *Starmerella bombicola* (formerly *Candida bombicola*).^{[1][2][3][4]} Beyond its structural role, **sophorose** is a potent signaling molecule, most notably as a powerful inducer of cellulase gene expression in the fungus *Trichoderma reesei*. This technical guide provides an in-depth overview of the core aspects of **sophorose**, including its chemical and physical properties, biosynthesis, biological functions, and applications, with a focus on quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

Sophorose is a white, crystalline, water-soluble solid. Its unique β -1,2 linkage distinguishes it from other glucose disaccharides like maltose (α -1,4), cellobiose (β -1,4), and trehalose (α , α -1,1). This structural feature is crucial for its specific biological activities.

Property	Value	References
Chemical Formula	C ₁₂ H ₂₂ O ₁₁	
Molar Mass	342.30 g/mol	
CAS Number	534-46-3	
Systematic Name	2-O-β-D-glucopyranosyl-D-glucose	
Melting Point	196-198 °C	
Solubility	Soluble in water	

Biosynthesis and Production

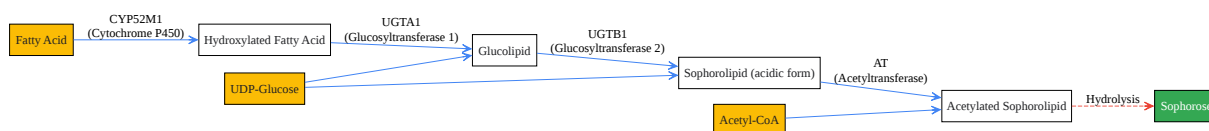
Sophorose can be obtained through natural extraction, microbial fermentation, and enzymatic or chemical synthesis.

Natural Occurrence

Sophorose was first isolated from the pods of *Sophora japonica*.

Microbial Production via Sophorolipids

The yeast *Starmerella bombicola* is a primary producer of sophorolipids, which are glycolipids where **sophorose** is linked to a long-chain fatty acid. The biosynthetic pathway for sophorolipids is encoded by a gene cluster that includes a cytochrome P450 monooxygenase, two glucosyltransferases, and an acetyltransferase. **Sophorose** can be liberated from sophorolipids through chemical or enzymatic hydrolysis.



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Caption: Biosynthesis of sophorolipids in *Starmerella bombicola*.

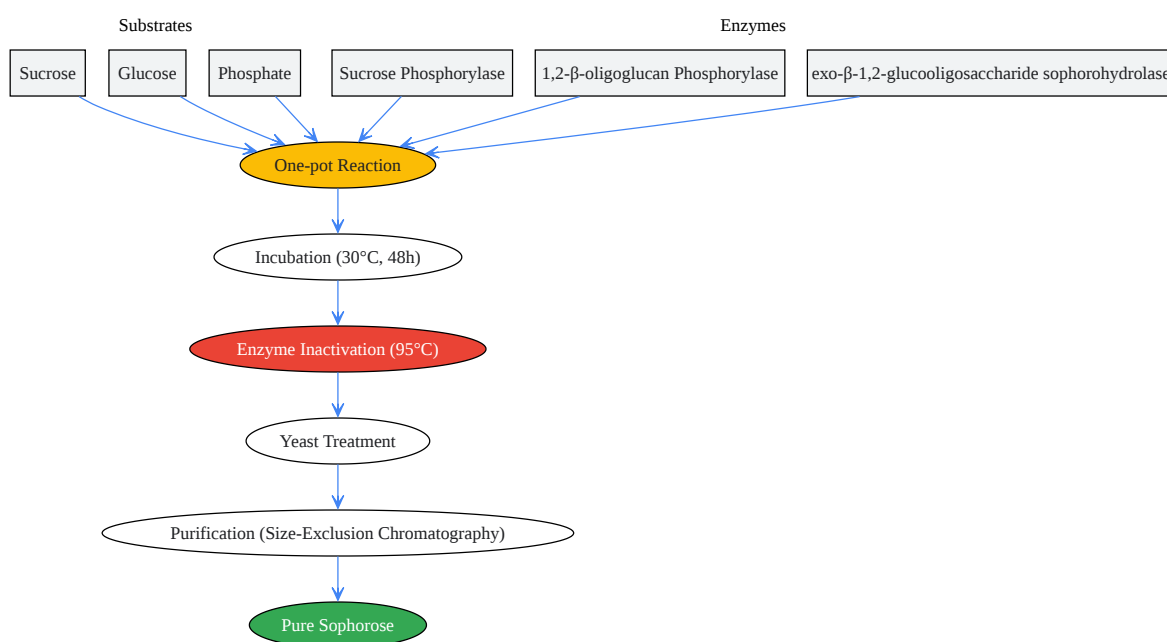
Enzymatic Synthesis

Sophorose can be efficiently synthesized in a one-pot reaction using a combination of three enzymes: sucrose phosphorylase, 1,2- β -oligoglucan phosphorylase, and exo- β -1,2-glucooligosaccharide sophorohydrolase. This method utilizes inexpensive substrates like sucrose and glucose.

- Reaction Mixture Preparation:
 - Prepare a reaction mixture containing:
 - 5 mM glucose
 - 250 mM sucrose
 - 10 mM sodium phosphate buffer (pH 7.0)
 - 5 μ g/mL sucrose phosphorylase
 - 20 μ g/mL 1,2- β -oligoglucan phosphorylase
 - 50 μ g/mL exo- β -1,2-glucooligosaccharide sophorohydrolase
- Incubation:

- Incubate the reaction mixture at 30°C for 48 hours.
- Enzyme Inactivation and Sugar Removal:
 - Inactivate the enzymes by heating the mixture at 95°C for 10 minutes.
 - To remove residual glucose and fructose, add 2 g of dry yeast and incubate at 30°C for 2 hours.
- Purification:
 - Centrifuge the mixture to remove yeast cells.
 - Concentrate the supernatant using a rotary evaporator.
 - Purify **sophorose** from the concentrated supernatant by size-exclusion chromatography.
 - Lyophilize the fractions containing pure **sophorose**.

Under optimized conditions, this protocol can yield up to 108 mM of **sophorose**.



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Caption: Workflow for the one-pot enzymatic synthesis of **sophorose**.

Biological Activity

Sophorose exhibits significant biological activity, primarily as a signaling molecule in fungi and as a component of antimicrobial sophorolipids.

Induction of Cellulase Expression in *Trichoderma reesei*

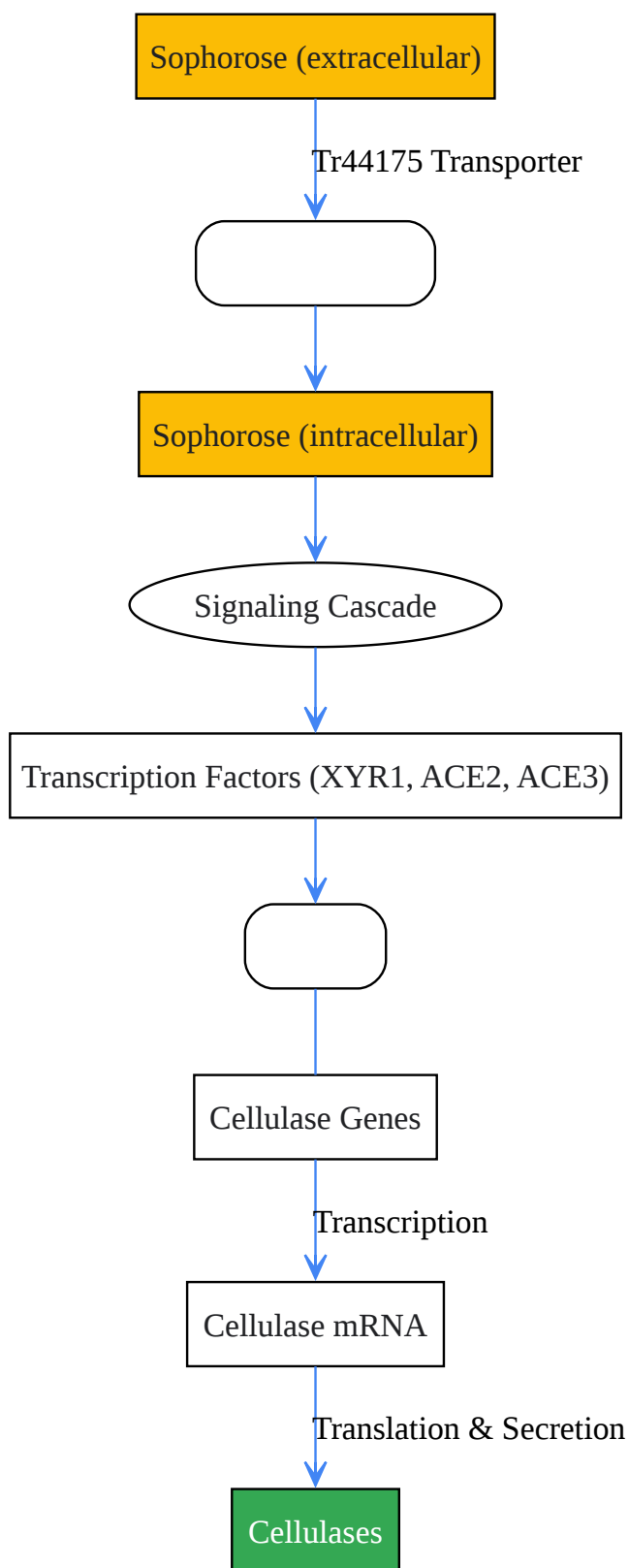
Sophorose is the most potent known natural inducer of cellulase gene expression in the filamentous fungus *T. reesei*, a key organism in industrial enzyme production. The induction by **sophorose** is significantly more efficient than that by other disaccharides like lactose and cellobiose.

Inducer	Relative Induction Efficiency	Reference
Cellobiose	1	
Lactose	~20	
Sophorose	~2500	

The induction of cellulase activity by a mixture of glucose and **sophorose** (MGS) was found to be 1.64-fold and 5.26-fold higher than that induced by lactose and cellobiose, respectively.

The signaling pathway for cellulase induction by **sophorose** in *T. reesei* involves several key components:

- **Transporters:** **Sophorose** is transported into the fungal cell by specific sugar transporters, such as Tr44175, which can also transport cellobiose and other cello-oligosaccharides.
- **Transcription Factors:** Once inside the cell, **sophorose** triggers a signaling cascade that leads to the activation of key transcription factors, including XYR1, ACE2, and ACE3, which are essential for the expression of cellulase genes.
- **β -Glucosidases:** The concentration of **sophorose** is regulated by β -glucosidases, which can both synthesize **sophorose** from cellobiose via transglycosylation and degrade it into glucose.



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